molecular formula C16H27N3O3 B12892027 (R)-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide

(R)-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B12892027
M. Wt: 309.40 g/mol
InChI Key: CXEBHQUWSDVHNN-NEPJUHHUSA-N
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Description

®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pivaloyl group, which is a tert-butyl carbonyl group. The stereochemistry of the compound is specified by the ® and (S) designations, indicating the configuration of the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Pivaloyl Group: The pivaloyl group can be introduced via an acylation reaction using pivaloyl chloride and a base, such as triethylamine.

    Coupling of the Pyrrolidine Rings: The two pyrrolidine rings can be coupled through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols can replace the pivaloyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amides or esters.

Scientific Research Applications

®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pivaloyl group may enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxamide: Lacks the pivaloyl group and has different stereochemistry.

    N-Methylpyrrolidine: Lacks the carboxamide and pivaloyl groups.

    Pivaloylpyrrolidine: Contains the pivaloyl group but lacks the carboxamide functionality.

Uniqueness

®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H27N3O3

Molecular Weight

309.40 g/mol

IUPAC Name

(2R)-N-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]-1-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C16H27N3O3/c1-16(2,3)15(22)19-10-6-8-12(19)14(21)17-13(20)11-7-5-9-18(11)4/h11-12H,5-10H2,1-4H3,(H,17,20,21)/t11-,12+/m1/s1

InChI Key

CXEBHQUWSDVHNN-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H]2CCCN2C

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)NC(=O)C2CCCN2C

Origin of Product

United States

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